GT3 Ganglioside sugar-β-NAc-Propargyl
CAS No.:
Cat. No.: VC0212673
Molecular Formula: C26H45NO19
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H45NO19 |
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Introduction
Ganglioside Structure and Classification
Gangliosides are glycosphingolipids characterized by the presence of one or more sialic acid residues in their oligosaccharide chains. They consist of a ceramide backbone linked to a complex oligosaccharide unit containing sialic acid moieties. The ceramide portion comprises a sphingosine long-chain base connected to a fatty acid via an amide bond .
The nomenclature of gangliosides follows specific conventions: the letter "G" indicates ganglioside, while the subsequent letters (M, D, T, Q) denote the number of sialic acid residues (mono-, di-, tri-, and tetra-sialic acid, respectively). The numeric subscripts represent the carbohydrate sequence attached to the ceramide portion .
Gangliosides are categorized into series based on their core structure:
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0-series: No sialic acid on the first galactose residue
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a-series: One sialic acid on the first galactose residue
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b-series: Two sialic acids on the first galactose residue
The biosynthesis of gangliosides occurs through a series of glycosyltransferase-mediated reactions in the Golgi apparatus, as illustrated in the following table:
Ganglioside Series | Precursor | Sialyltransferase | Product |
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a-series | Lactosylceramide | ST3GAL5 (GM3 synthase) | GM3 |
b-series | GM3 | ST8SIA1 (GD3 synthase) | GD3 |
c-series | GD3 | ST8SIA1 (GD3 synthase) | GT3 |
GT3 Ganglioside: Specific Structure and Function
GT3 ganglioside belongs to the c-series gangliosides, characterized by three sialic acid residues attached to the first galactose of lactosylceramide. Its structure consists of a ceramide backbone linked to an oligosaccharide unit composed of five sugar molecules, including three sialic acid residues .
The chemical structure of GT3 can be represented as:
Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc-ceramide
GT3 ganglioside synthesis occurs in a compartment of the proximal Golgi different from those for lactosylceramide, GM3, and GD3 synthesis. Studies using monensin, a sodium ionophore that affects mostly the trans Golgi and trans Golgi network function, indicate that the trans Golgi is the main compartment for synthesis of GT3, while the cis/medial Golgi is the main compartment for coupled synthesis of lactosylceramide, GM3, and GD3 .
Current research indicates that GT3 gangliosides are found in elevated concentrations in the human retina, suggesting they play a specific role in retinal structure and function. They also serve as precursors for more complex gangliosides. Modified GT3 gangliosides have been associated with tumors, making them potential targets for immunotherapeutic approaches. Additionally, reduced GT3 levels have been observed in Alzheimer's disease models .
Propargyl Modifications in Glycobiology
Propargyl groups (HC≡C-CH₂-) are valuable functional handles in glycobiology because they enable bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the selective conjugation of propargyl-modified glycans with azide-containing molecules under mild conditions.
The incorporation of propargyl groups into gangliosides serves several critical purposes:
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Enabling bioconjugation to solid supports
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Facilitating fluorescent labeling for imaging studies
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Allowing immobilization on microarray surfaces
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Permitting biotinylation for affinity-based applications
GT3 Ganglioside sugar-β-NAc-Propargyl: Synthesis and Properties
GT3 Ganglioside sugar-β-NAc-Propargyl is a specialized synthetic derivative where a propargyl group is attached to the β-N-acetyl position of the GT3 ganglioside sugar moiety. The molecular formula of this compound is C₂₆H₄₅NO₁₉.
The synthesis of GT3 Ganglioside sugar-β-NAc-Propargyl can be achieved through both chemical and chemoenzymatic approaches. The chemical synthesis typically involves protecting group manipulations and glycosylation reactions, while the chemoenzymatic approach utilizes glycosyltransferases to build the oligosaccharide structure with modified substrates.
A representative chemoenzymatic approach for synthesizing propargyl-modified gangliosides involves:
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Synthesis of lactosylceramide with a propargyl-modified GlcNAc
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Sequential addition of sialic acid residues using sialyltransferases
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Purification via chromatographic methods
Research Applications
GT3 Ganglioside sugar-β-NAc-Propargyl has several important applications in glycobiology research:
Analytical Applications
The propargyl group enables conjugation to various analytical platforms:
Biological Studies
The propargyl-modified GT3 allows for in-depth studies of ganglioside biology:
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Cell surface organization: Conjugation with fluorophores enables visualization of GT3 distribution in cellular membranes, providing insights into lipid raft organization.
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Ganglioside trafficking: The propargyl tag facilitates pulse-chase experiments to track the movement of GT3 through cellular compartments.
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Protein interaction studies: Immobilized GT3 Ganglioside sugar-β-NAc-Propargyl can be used to identify and characterize ganglioside-binding proteins.
Challenges and Future Directions
Despite its potential, several challenges remain in the research and application of GT3 Ganglioside sugar-β-NAc-Propargyl:
Synthesis Challenges
The synthesis of ganglioside derivatives presents significant challenges:
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Complex stereoselective glycosylation: Achieving the correct stereochemistry during glycosidic bond formation requires careful control of reaction conditions.
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Purification difficulties: Separation of closely related ganglioside species often requires multiple chromatographic steps.
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Scalability issues: Current synthetic methods are often limited to small scales, hampering broader applications.
Analytical Challenges
Analyzing gangliosides and their derivatives presents unique challenges:
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Structural complexity: The heterogeneity of ceramide chains complicates structural analysis.
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Aggregation behavior: Gangliosides tend to form micelles in aqueous solutions, affecting analytical measurements.
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Detection sensitivity: Low natural abundance requires highly sensitive detection methods.
Future Research Directions
Several promising research directions could advance the field:
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Development of more efficient synthetic methods: Further refinement of chemoenzymatic approaches could improve yields and reduce synthesis time.
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Expansion of biological applications: Exploring the use of GT3 Ganglioside sugar-β-NAc-Propargyl in studying neurological disorders, cancer, and immune regulation.
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Structure-function relationships: Systematic studies to understand how propargyl modification affects the biological properties of GT3 gangliosides.
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